

A Comprehensive Technical Guide to 2-Methylbutanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutanal

Cat. No.: B7770512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2-Methylbutanal** (CAS No: 96-17-3), a branched-chain aldehyde with significant applications in the flavor and fragrance industries, and emerging importance as a volatile organic compound (VOC) biomarker in clinical diagnostics. This document consolidates essential information on its chemical and physical properties, synthesis, and reactivity. Furthermore, it delves into its biochemical significance, particularly its role in metabolic pathways and its application in biomarker discovery for various pathological conditions. Detailed experimental protocols for its synthesis and quantification in biological matrices are provided to support research and development activities.

Chemical and Physical Properties

2-Methylbutanal, also known as 2-methylbutyraldehyde, is a colorless, volatile liquid with a characteristic fruity and malty odor.^[1] Its fundamental properties are summarized below.

Table 1: General and Physical Properties of **2-Methylbutanal**

Property	Value	Reference(s)
Molecular Formula	C5H10O	[2]
Molecular Weight	86.13 g/mol	[3]
CAS Number	96-17-3	[4]
Appearance	Colorless liquid	[1]
Boiling Point	90-93 °C at 760 mmHg	[2][3]
Melting Point	-91 °C	[3][4]
Density	0.799 - 0.804 g/cm ³	[3]
Vapor Pressure	47.4 mmHg	[3]
Water Solubility	11,230 mg/L at 25 °C (estimated)	[2]
Refractive Index	1.388 - 1.393	[3]

Synthesis of 2-Methylbutanal

The industrial synthesis of **2-methylbutanal** is primarily achieved through the hydroformylation (oxo process) of 2-butene.[5] This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.

Experimental Protocol: Hydroformylation of 2-Butene

This protocol describes a laboratory-scale synthesis of **2-methylbutanal** from 2-butene using a rhodium-based catalyst.[5][6]

Materials:

- 2-butene
- meta-xylene (solvent)
- Hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃) (catalyst)

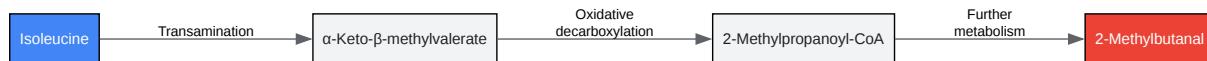
- Triphenylphosphine (PPh_3)
- Hydrogen (H_2)
- Carbon monoxide (CO)
- High-pressure autoclave reactor

Procedure:

- In a suitable flask, dissolve 10 g (0.18 moles) of 2-butene in 150 mL of meta-xylene.
- To this solution, add 0.165 g (0.18 millimoles) of $\text{RhH}(\text{CO})(\text{PPh}_3)_3$ and 0.14 g (0.54 millimoles) of triphenylphosphine.^[6]
- Stir the mixture until the catalyst and ligand are fully dissolved.
- Transfer the reaction mixture to a 300 mL autoclave under an inert atmosphere (e.g., argon).
- Pressurize the autoclave with a 1:1 mixture of hydrogen and carbon monoxide to approximately 1050 psi (7.34×10^6 Pa).
- Heat the autoclave to 100 °C while stirring.
- Maintain the pressure at a minimum of 1000 psi by recharging with the H_2/CO mixture as it is consumed.^[6]
- Monitor the reaction progress by vapor phase chromatography (VPC). The reaction is typically complete within 90 minutes, achieving high conversion of 2-butene.^[6]
- Upon completion, cool the autoclave to room temperature and carefully vent the excess gas.
- The product, **2-methylbutanal**, can be purified from the reaction mixture by fractional distillation.

Chemical Reactivity

2-Methylbutanal exhibits typical aldehyde reactivity. Key reactions include:


- Oxidation: Can be oxidized to 2-methylbutanoic acid.
- Reduction: Can be reduced to 2-methylbutanol.
- Aldol Condensation: Can undergo a self-alcohol reaction in the presence of a base, such as potassium carbonate, to form a β -hydroxy aldehyde.^[7] However, due to the lack of α -hydrogens in the alcohol product, it cannot subsequently undergo dehydration to form an α,β -unsaturated aldehyde.^[7]

Biochemical Significance and Applications in Drug Development

2-Methylbutanal is a naturally occurring compound found in various fruits, fermented products, and is a metabolite in eukaryotes, including humans.^[2]

Metabolic Pathways

2-Methylbutanal is a product of the isoleucine degradation pathway.^[2] In this pathway, the amino acid isoleucine is catabolized, leading to the formation of various intermediates, including **2-methylbutanal**.

[Click to download full resolution via product page](#)

Caption: Simplified Isoleucine degradation pathway.

Biomarker for Disease Detection

Recent research has highlighted **2-methylbutanal** as a potential non-invasive biomarker for several diseases.^[8] Its concentration in biological samples like breath, urine, and feces can indicate alterations in metabolic pathways associated with specific health conditions.^[8]

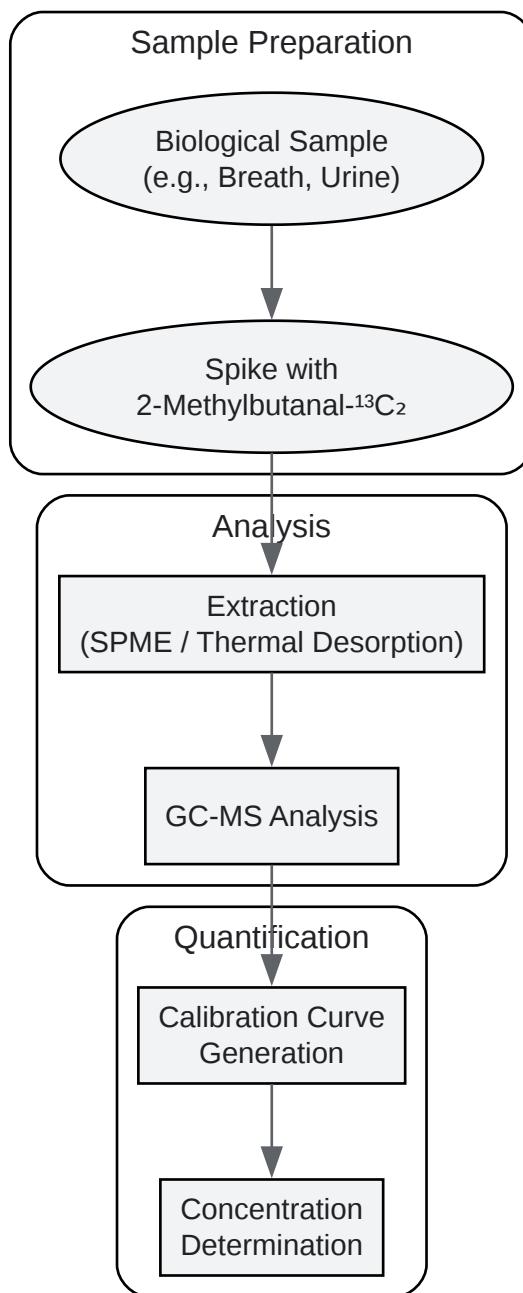
Table 2: Potential Clinical Applications of **2-Methylbutanal** as a Biomarker

Disease	Biological Matrix	Significance	Reference(s)
Uropathogenic Proteus Infections	Volatiles	A characteristic volatile biomarker for the detection of the uropathogen Proteus.	[8][9]
Nonalcoholic Fatty Liver Disease (NAFLD)	Breath, Feces	Alterations in gut microbiota and metabolic pathways can lead to changes in VOC production.	[2][8]
Inflammatory Bowel Disease (IBD)	Breath, Feces	Changes in the gut microbiome and metabolic dysfunction can be reflected in VOC profiles.	[8]
Celiac Disease	Not specified	Has been linked to this inborn metabolic disorder.	[2]

Experimental Protocol: Quantification of 2-Methylbutanal in Biological Samples

The use of isotopically labeled **2-Methylbutanal**, such as **2-Methylbutanal-¹³C₂**, as an internal standard in mass spectrometry-based methods allows for precise and accurate quantification.

[8]


Materials and Reagents:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Solid-phase microextraction (SPME) fibers or thermal desorption tubes
- **2-Methylbutanal** standard solutions

- **2-Methylbutanal**-¹³C₂ internal standard solution
- Biological samples (e.g., urine, breath condensate)

Procedure:

- Sample Preparation:
 - For liquid samples (e.g., urine), a specific volume is placed in a vial.
 - For breath samples, a defined volume is drawn through a thermal desorption tube.[\[8\]](#)
- Internal Standard Spiking: A known amount of **2-Methylbutanal**-¹³C₂ is added to each sample and calibration standard.
- Extraction:
 - For liquid samples, headspace SPME can be used to extract volatile compounds.
 - For breath samples, the thermal desorption tube is heated to release the trapped volatiles.
- GC-MS Analysis:
 - The extracted volatiles are introduced into the GC-MS system.
 - The GC separates the components of the mixture, and the MS detects and quantifies the target analytes.
- Quantification:
 - A calibration curve is generated by plotting the ratio of the peak area of **2-Methylbutanal** to the peak area of **2-Methylbutanal**-¹³C₂ against the concentration of the standards.
 - The concentration of **2-Methylbutanal** in the unknown samples is determined using the regression equation from the calibration curve.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for biomarker quantification.

Safety and Handling

2-Methylbutanal is a highly flammable liquid and vapor.[10] It can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction and respiratory irritation.[10] It is also

toxic to aquatic life with long-lasting effects.[10]

Precautions for Safe Handling:

- Keep away from heat, sparks, open flames, and other ignition sources.[11][12]
- Use in a well-ventilated area.[12][13]
- Wear appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection if ventilation is inadequate.[11]
- Ground and bond containers when transferring material to prevent static discharge.[11][12]
- Store in a cool, dry, well-ventilated place in tightly closed containers.[11][13]

Conclusion

2-Methylbutanal is a versatile chemical with established roles in the flavor and fragrance industries and growing significance in the field of medical diagnostics. A thorough understanding of its chemical properties, synthesis, and biological relevance is crucial for researchers and professionals in these areas. This guide provides a foundational understanding to support further research and application of this important aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Human Metabolome Database: Showing metabocard for (\pm) -2-Methylbutanal (HMDB0031526) [hmdb.ca]
- 3. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ymdb.ca [ymdb.ca]
- 5. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 12. synergine.com [synergine.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Methylbutanal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770512#2-methylbutanal-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com